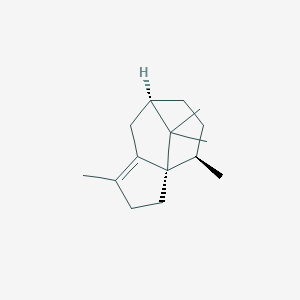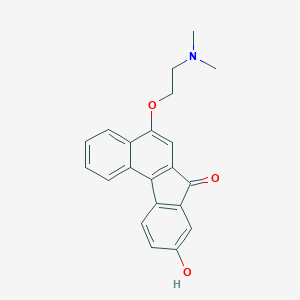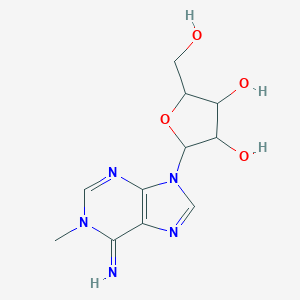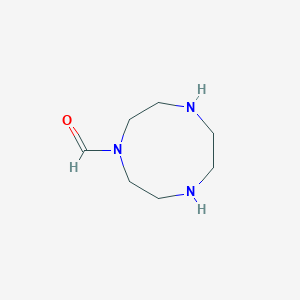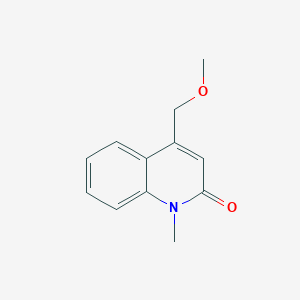
4-(methoxymethyl)-1-methylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)-1-methylquinolin-2(1H)-one, commonly known as MMQ, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry. MMQ is a quinoline derivative that has a unique chemical structure, making it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of MMQ is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells and parasites. MMQ has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
MMQ has been found to have various biochemical and physiological effects on cells and organisms. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. MMQ has also been found to disrupt the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation. In addition, MMQ has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MMQ is its unique chemical structure, which makes it a promising candidate for various research studies. MMQ is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of MMQ is its potential toxicity, as it has been found to have cytotoxic effects on cells at high concentrations. Therefore, careful consideration should be taken when handling MMQ in lab experiments.
Zukünftige Richtungen
There are several future directions for research on MMQ. One of the potential areas of research is the development of MMQ-based drugs for the treatment of cancer and malaria. MMQ can also be studied for its potential use as an anti-inflammatory agent and for the treatment of other diseases such as Alzheimer's and Parkinson's. In addition, further studies can be conducted to elucidate the mechanism of action of MMQ and its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of MMQ involves the reaction of 2-amino-4-methoxymethylquinoline with formic acid and acetic anhydride. The reaction is carried out in the presence of a catalyst, which facilitates the conversion of the reactants into MMQ. The yield of MMQ can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
MMQ has been extensively studied for its potential applications in various scientific fields. In medicine, MMQ has been shown to possess antitumor, antibacterial, and antifungal properties. It has also been found to have a potent inhibitory effect on the growth of cancer cells, making it a promising candidate for cancer treatment. MMQ has also been studied for its potential use as an antimalarial drug, as it has been found to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
Eigenschaften
CAS-Nummer |
111724-88-0 |
|---|---|
Produktname |
4-(methoxymethyl)-1-methylquinolin-2(1H)-one |
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
4-(methoxymethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-13-11-6-4-3-5-10(11)9(8-15-2)7-12(13)14/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
IUIPKZUOGHTHAI-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=CC1=O)COC |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=CC1=O)COC |
Synonyme |
2(1H)-Quinolinone,4-(methoxymethyl)-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




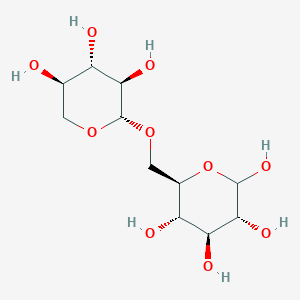
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B49701.png)
![[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)](/img/structure/B49702.png)
![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)
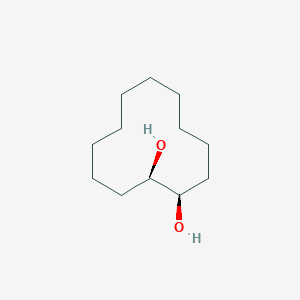
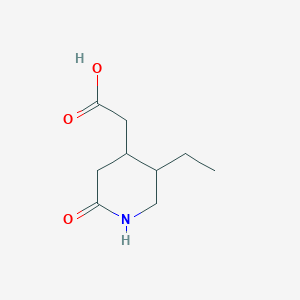
![2-[2-(3-Methoxyphenyl)ethyl]phenol](/img/structure/B49715.png)
